![molecular formula C7H9NO B14880329 5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
5-Azaspiro[2.5]oct-7-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[25]oct-7-en-6-one is a heterocyclic compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]oct-7-en-6-one typically involves the reaction of an isatin derivative with a cyclic amine. This process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azaspiro[2.5]oct-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
5-Azaspiro[2.5]oct-7-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biocatalysis to synthesize biologically active molecules, such as isoprenoids and polyketides.
Medicine: Its structural features make it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties are exploited in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-Azaspiro[2.5]oct-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen atoms. This reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but lacks the double bond present in 5-Azaspiro[2.5]oct-7-en-6-one.
6-Azaspiro[2.5]octane hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific spirocyclic structure with a double bond, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Propriétés
IUPAC Name |
5-azaspiro[2.5]oct-7-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-1-2-7(3-4-7)5-8-6/h1-2H,3-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXKJPQOFIQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14880246.png)
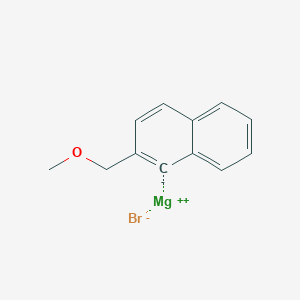

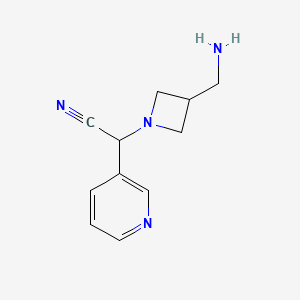
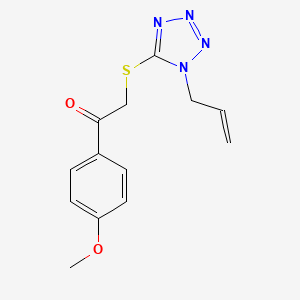
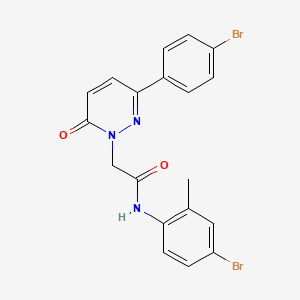
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)

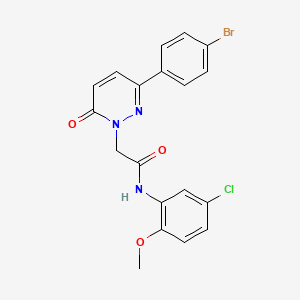
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
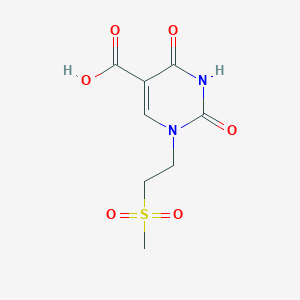
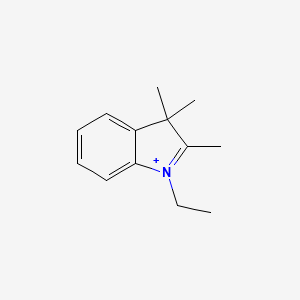
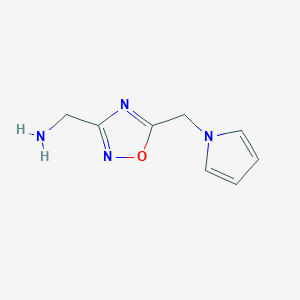
![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)
